(3-Nitrobut-1-en-1-yl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
62753-11-1 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-nitrobut-1-enylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
MTHKLHMARCYPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Nitrobut 1 En 1 Yl Benzene Analogs
Nucleophilic Addition Reactions
The most prominent reaction pathway for (3-nitrobut-1-en-1-yl)benzene analogs is the nucleophilic addition to the activated double bond. This class of reactions is broad, encompassing a variety of nucleophiles and reaction conditions, often with high degrees of stereocontrol.
The Michael addition, or conjugate addition, is a key transformation for these nitroalkenes. A diverse range of nucleophiles can add to the β-position, leading to the formation of highly functionalized products that are valuable synthetic intermediates.
The organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes, including β-nitrostyrene, is a well-established method for the synthesis of chiral γ-nitroaldehydes. mdpi.comnih.gov These products are valuable intermediates in the synthesis of various natural products and biologically active compounds. mdpi.com
The reaction is often catalyzed by chiral secondary amines, such as proline derivatives and diamines, which activate the aldehyde nucleophile through the formation of an enamine intermediate. mdpi.comethz.ch For instance, diphenylprolinol silyl (B83357) ether has been shown to be an effective organocatalyst for the highly enantioselective Michael addition of aldehydes to nitroalkenes. ethz.ch The mechanism involves the formation of an enamine from the aldehyde and the catalyst, which then attacks the nitroalkene. mdpi.com The stereoselectivity of the reaction is controlled by the chiral catalyst, which directs the approach of the enamine to the nitroalkene. mdpi.comethz.ch
Acidic co-catalysts can significantly enhance the rate and enantioselectivity of these reactions. nih.govethz.ch A variety of acids have been tested, with 4-nitrophenol (B140041) being particularly effective in some cases. ethz.ch The acid is believed to protonate the nitro group of the nitroalkene, increasing its electrophilicity. ethz.ch In some instances, water has been used as an environmentally friendly solvent, leading to increased reactivity. mdpi.com
The reaction conditions, including the catalyst, solvent, and temperature, can be optimized to achieve high yields and stereoselectivities. For example, using a thiourea-based catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN) in water has resulted in excellent enantioselectivity (97–99% ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com The use of perhydroindolic acids as organocatalysts has also demonstrated high efficiency, yielding products with up to 99/1 dr and 98% ee. nih.gov
Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene
| Catalyst | Aldehyde | Solvent | Additive | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (R,R)-DPEN-thiourea | Isobutyraldehyde (B47883) | Water | None | 99 | 9:1 | 99 |
| Diphenylprolinol silyl ether | Propanal | Toluene (B28343) | 4-Nitrophenol | >95 | 95:5 | >97 |
| (S,S)-N-iPr-2,2'-bipyrrolidine | Valeraldehyde | CHCl3 | None | High | 95:5 | 85 |
| Perhydroindolic acid | Various | Various | None | High | up to 99:1 | up to 98 |
Data compiled from multiple research findings. mdpi.comethz.chnih.govacs.org
The asymmetric Michael addition of ketones and cycloketones to nitroalkenes like β-nitrostyrene is a powerful tool for constructing chiral γ-nitroketones. rsc.orgmdpi.com These products are versatile synthetic intermediates due to the reactivity of both the ketone and nitro functionalities. rsc.org
Organocatalysis has emerged as a leading strategy for controlling the stereochemistry of this reaction. Chiral primary and secondary amines, particularly those derived from pyrrolidine (B122466) and cinchona alkaloids, are commonly employed catalysts. rsc.orgmdpi.com These catalysts operate through an enamine mechanism, where the ketone reacts with the amine catalyst to form a nucleophilic enamine intermediate, which then adds to the nitroalkene. mdpi.com
For example, chiral pyrrolidinyl-oxazole-carboxamides have been developed as highly efficient organocatalysts for the Michael addition of ketones to nitroalkenes under solvent-free conditions, affording adducts in high yields (up to 99%) and with excellent stereoselectivities (up to >99/1 dr and 99% ee). rsc.orgnih.gov Similarly, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea (B124793) organocatalysts have been successfully applied to the asymmetric Michael addition of cycloketones to nitroalkenes, yielding products with high enantioselectivity (76–99% ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com
The reaction conditions, including the choice of catalyst, solvent, and additives, play a crucial role in the outcome of the reaction. In some cases, the addition of an acid co-catalyst can improve the efficiency of the reaction. Theoretical studies using density functional theory (DFT) have been employed to understand the mechanism and the origin of stereoselectivity, proposing transition state models that explain the preferential formation of certain stereoisomers. nih.govnih.gov
Table 2: Asymmetric Michael Addition of Ketones to β-Nitrostyrene
| Catalyst | Ketone | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Pyrrolidinyl-oxazole-carboxamide | Cyclohexanone | Solvent-free | 99 | >99:1 | 99 |
| (R,R)-DPEN-thiourea | Cyclopentanone | Toluene | 95 | 9:1 | 98 |
| (1R,2R)-(+)-1,2-DPEN-sulfonic acid resin | Acetone | Toluene | 65.5 | - | 93 |
| Pyrrolidine-imidazolium bromide (CIL) | Cyclohexanone | - | High | High | High |
Data compiled from multiple research findings. mdpi.comnih.govnih.govrsc.org
The Michael addition of 1,3-dicarbonyl compounds, such as diethyl malonate and acetylacetone (B45752), to nitroalkenes is a synthetically valuable reaction for the formation of highly functionalized adducts. encyclopedia.pubmdpi.com These products can serve as precursors to important molecules like γ-aminobutyric acid (GABA) analogs, including baclofen (B1667701) and pregabalin. mdpi.comdocumentsdelivered.com
A variety of catalysts have been developed to promote this reaction with high efficiency and stereoselectivity. Bifunctional organocatalysts, which possess both a basic site (e.g., an amino group) to deprotonate the 1,3-dicarbonyl compound and a hydrogen-bond donor site (e.g., a thiourea or urea (B33335) moiety) to activate the nitroalkene, are particularly effective. encyclopedia.pubmetu.edu.tr For instance, Takemoto's thiourea catalyst has been used for the enantioselective addition of diethyl malonate to β-nitrostyrene, achieving high yield and enantioselectivity. encyclopedia.pub The dual activation mechanism involves the deprotonation of the malonate by the tertiary amine and the simultaneous activation of the nitroalkene through hydrogen bonding with the thiourea group. encyclopedia.pub
Solvent-free conditions have also been explored, offering a more environmentally friendly approach. documentsdelivered.com The reaction of diethyl malonate with various nitroalkenes under solvent-free conditions catalyzed by a bifunctional organocatalyst has been shown to be a practical method for synthesizing GABA precursors. documentsdelivered.com
The scope of the reaction is broad, accommodating various substituted nitroalkenes and different 1,3-dicarbonyl compounds. The reaction conditions can be tuned to optimize the yield and stereoselectivity for specific substrates.
Table 3: Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrene
| Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) |
| Diethyl malonate | (R,R)-Takemoto's thiourea | Toluene | 80 | 94 |
| Diethyl malonate | 2-aminoDMAP/urea | Toluene | High | 94 |
| Acetylacetone | Pyridine-based camphorsulfonamide | Various | Low to Moderate | - |
| Dimethyl malonate | Bifunctional bisalkaloid | THF | Excellent | High |
Data compiled from multiple research findings. encyclopedia.pubmetu.edu.trmetu.edu.trresearchgate.net
The Michael addition of nitroalkanes to nitroalkenes, such as this compound analogs, results in the formation of 1,3-dinitro compounds. These products are valuable synthetic precursors, as the nitro groups can be readily transformed into other functional groups, making them useful building blocks for chiral 1,3-diamines. acs.org
Achieving high diastereoselectivity and enantioselectivity in this reaction is a significant challenge. However, the development of bifunctional organocatalysts has led to considerable progress. Chiral amine-thiourea catalysts bearing multiple hydrogen-bonding donors have proven to be highly effective. acs.org These catalysts can activate both the nucleophile (nitroalkane) and the electrophile (nitroalkene) simultaneously, leading to high stereocontrol.
For example, a highly diastereoselective and enantioselective Michael addition of nitroalkanes to nitroalkenes has been achieved using a chiral bifunctional amine-thiourea catalyst, furnishing 1,3-dinitro compounds in high diastereoselectivity (up to 98:2) and excellent enantioselectivity (up to 99% ee) under mild conditions. acs.org The multiple hydrogen-bonding donors on the catalyst are crucial for accelerating the reaction and improving stereoselectivities. acs.org
The reaction has been shown to tolerate a broad scope of substrates, including various aromatic nitroolefins and different nitroalkanes. acs.org Even sterically hindered nitroalkanes like 2-nitropropane (B154153) can participate in the reaction, albeit with lower enantioselectivity. acs.org In some cases, the reaction can be performed in water using a simple inorganic base like sodium bicarbonate, offering an environmentally benign alternative. researchgate.net
Table 4: Asymmetric Michael Addition of Nitroalkanes to β-Nitrostyrene
| Nitroalkane | Catalyst | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Nitroethane | Chiral amine-thiourea | Toluene | 92 | 95:5 | 98 |
| Nitromethane (B149229) | Chiral amine-thiourea | Toluene | 85 | 90:10 | 96 |
| 2-Nitropropane | Chiral amine-thiourea | Toluene | 88 | - | 64 |
| Nitroethane | Sodium bicarbonate | Water | 75 | 6.7:1 | - |
Data compiled from multiple research findings. acs.orgresearchgate.net
The aza-Michael addition of amines and hydrazines to nitroalkenes represents a direct route to β-amino nitro compounds and their corresponding hydrazine (B178648) adducts. These products are of significant interest as they are precursors to vicinal diamines and other nitrogen-containing molecules.
Mechanistic studies on the Michael addition of amines and hydrazines to nitrostyrenes have revealed interesting reactivity. In some cases, the reaction can proceed via a retro-aza-Henry-type process, leading to the formation of N-substituted imines or hydrazones. acs.org This pathway is thought to occur through a protic solvent-mediated mechanism. acs.org
For the synthesis of β-amino nitro compounds, organocatalytic approaches have been developed to control the enantioselectivity. A formal asymmetric aza-Michael addition of ammonia (B1221849) to nitroalkenes has been achieved using a chiral thiourea catalyst. nih.gov This reaction proceeds through the addition of a protected ammonia equivalent, followed by hydrolysis to yield the desired β-nitroamine. nih.gov
The addition of hydrazines to nitroalkenes can be more complex. The Wolff-Kishner reaction, which involves the reaction of a carbonyl compound with hydrazine, provides a useful analogy for the reactivity of the resulting adducts. fiveable.mepressbooks.pub The initial Michael adduct of a hydrazine to a nitroalkene can undergo further transformations. For instance, the reaction of nitrostyrenes with methylhydrazine under mild, noncatalytic conditions can lead to the one-pot synthesis of biologically important N-methyl pyrazoles. acs.org
In some instances, the aza-Michael addition can be achieved without a catalyst. The conjugate addition of azoles to nitroolefins has been shown to proceed smoothly to afford C-N bond adducts in good to excellent yields without the need for a catalyst. thieme-connect.com
Table 5: Michael Addition of Amines and Hydrazines to Nitroalkenes
| Nucleophile | Nitroalkene | Catalyst/Conditions | Product Type | Yield (%) |
| Ammonia (formal) | β-Nitrostyrene | Chiral thiourea | β-Nitroamine | High |
| Methylhydrazine | β-Nitrostyrene | Methanol (B129727), rt | N-Methyl pyrazole | Good |
| Various amines | β-Nitrostyrene | Methanol, rt | N-Substituted imine | - |
| Azoles | Various nitroolefins | None | Aza-Michael adduct | Good to Excellent |
Data compiled from multiple research findings. acs.orgnih.govthieme-connect.com
Conjugate Additions of Organometallic Reagents
Organometallic reagents are another important class of nucleophiles for conjugate addition to nitroalkenes, offering routes to a variety of functionalized products.
Organozinc reagents can be generated by the insertion of zinc metal into primary alkyl halides, phosphates, and sulfonates. umich.edu After transmetalation to the corresponding copper reagent, these species readily undergo 1,4-addition to Michael acceptors, including nitroalkenes. umich.edu The uncatalyzed conjugate addition of both aryl- and alkylzinc halides to nonenolizable unsaturated ketones has been shown to proceed in excellent yield when dimethoxyethane (DME) is used as the solvent, highlighting the crucial role of the solvent in these reactions. rsc.org
The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to nitroalkenes is a valuable transformation for creating chiral nitro compounds, which are precursors to many useful building blocks in synthesis. nih.govrsc.orgresearchgate.net Rhodium complexes with chiral diene ligands have been developed that can catalyze these reactions with high yields and excellent enantioselectivities, even at very low catalyst loadings (0.1 mol%). nih.govrsc.orgresearchgate.net These catalytic systems exhibit wide substrate generality and high catalytic turnover. nih.govrsc.orgresearchgate.net
Furthermore, rhodium/olefin-sulfoxide catalyzed systems have also been shown to be efficient for the asymmetric conjugate addition of organoboronic acids to a variety of nitroalkenes, including aryl, alkyl, and heteroaryl substituted substrates. figshare.comacs.org
Table 4: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to Nitroalkenes
| Ligand Type | Nitroalkene Scope | Key Features | Reference |
| Chiral Diene | Electron-rich and -deficient nitroalkenes, heteroaromatic nitroalkenes | High yields and enantioselectivities, low catalyst loading, homogeneous and heterogeneous systems | nih.govrsc.orgresearchgate.net |
| Olefin-Sulfoxide | Aryl, alkyl, and heteroaryl nitroalkenes | Broad scope, high efficiency | figshare.comacs.org |
Cycloaddition Chemistry
Nitroalkenes, such as this compound and its analogs, are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the nitro group. rsc.orgwikipedia.org These reactions provide a powerful method for the regioselective construction of cyclohexene (B86901) derivatives. rsc.org The resulting nitro-substituted cycloadducts can be further transformed, for example, by denitration. rsc.org
Intramolecular Diels-Alder (IMDA) reactions of nitroalkenes are particularly useful for the stereocontrolled synthesis of polycyclic systems, such as trans-fused decalin ring systems. nih.gov These reactions can be accelerated and their stereoselectivity enhanced through the use of Brønsted acid catalysis, which has been shown to be an effective strategy for increasing the rate and diastereoselectivity of this class of IMDA reactions. thieme-connect.com
Nitroalkenes can also act as heterodienes in [4+2] cycloadditions with various dienophiles. acs.org For instance, the reaction of nitroalkenes with simple alkenes, promoted by a Lewis acid, can lead to the formation of cyclic nitronates (1,2-oxazine N-oxides). acs.org The periselectivity of the reaction, favoring the hetero-Diels-Alder pathway over a standard Diels-Alder reaction, can be controlled by the complexation of the nitroalkene to the Lewis acid. acs.org
Table 5: Cycloaddition Reactions of Nitroalkenes
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Reference |
| Intermolecular Diels-Alder | α-Nitroalkene, Diene | Thermal | Cyclohexene derivative | Regioselective C-C bond formation | rsc.org |
| Intramolecular Diels-Alder | Triene with nitroalkene | Thermal or Brønsted acid | trans-Fused decalin system | Stereocontrolled synthesis of polycyclics | nih.govthieme-connect.com |
| Hetero-Diels-Alder | Nitroalkene, Alkene | Lewis Acid | Cyclic nitronate | Formation of 1,2-oxazine N-oxide | acs.org |
Diels-Alder (DA) Reactions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com
Conjugated nitroalkenes, such as this compound, are effective dienophiles in Diels-Alder reactions. rsc.orglibretexts.org The strong electron-withdrawing character of the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with electron-rich dienes. libretexts.orgmasterorganicchemistry.com This electronic feature makes nitroalkenes strong electrophiles, with the electrophilic center typically located at the carbon atom beta to the nitro group. mdpi.com However, the position of the most electrophilic carbon can be influenced by other substituents on the molecule. mdpi.com
The utility of nitroalkenes as dienophiles is demonstrated in their reactions with various dienes, such as cyclopentadiene, to form substituted cyclohexene derivatives. rsc.orgmdpi.com These reactions often proceed with high regioselectivity and stereoselectivity, making them valuable for the construction of complex molecular architectures. rsc.orgnih.gov The presence of the nitro group not only activates the dienophile but can also direct the stereochemical outcome of the reaction. nih.gov
For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been investigated, leading to the synthesis of novel monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes in high yields. beilstein-journals.org The stereochemistry of the resulting cycloadducts is influenced by the geometry of the starting nitrostyrene (B7858105). beilstein-journals.org
The following table provides examples of Diels-Alder reactions involving nitroalkene dienophiles.
| Diene | Dienophile | Product | Yield (%) | Reference |
| Cyclopentadiene | (E)-β-Nitrostyrene | 5-Nitro-6-phenylnorbornene | - | mdpi.com |
| 1,3-Butadiene | Nitroethylene | 4-Nitrocyclohexene | - | growingscience.com |
| Cyclopentadiene | (Z)-β-Fluoro-β-nitrostyrene | exo/endo-2-Fluoro-2-nitro-3-phenyl-5-norbornene | up to 97 | beilstein-journals.org |
| 1,3-Cyclohexadiene | (Z)-β-Fluoro-β-nitrostyrene | 2-Fluoro-2-nitro-3-phenylbicyclo[2.2.2]oct-5-ene | up to 40 | beilstein-journals.org |
The mechanism of Diels-Alder reactions involving nitroalkenes is often polar in nature. mdpi.comresearchgate.net The polarity of the reaction can be assessed by the difference in the global electrophilicity index (Δω) between the diene and the dienophile. mdpi.com A significant difference in electrophilicity suggests a polar mechanism, which can be thought of as a "one-step, two-stage" process. mdpi.comresearchgate.net In these reactions, there is a significant charge transfer from the diene to the dienophile in the transition state. researchgate.netrsc.org
The presence of electron-releasing substituents on the diene and electron-withdrawing substituents on the dienophile, such as the nitro group in this compound analogs, enhances the polar character of the reaction. masterorganicchemistry.commdpi.com This increased polarity is correlated with a lower activation energy and, consequently, a faster reaction rate. researchgate.netrsc.org Lewis acid catalysis can further enhance the polarity and stereoselectivity of the Diels-Alder reaction by coordinating to the nitro group and increasing the electrophilicity of the dienophile. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the polar nature of these reactions. mdpi.comresearchgate.net These studies allow for the calculation of reactivity indices and the analysis of transition state structures, providing detailed insights into the electronic interactions that govern the reaction pathway. researchgate.netrsc.org
The intramolecular Diels-Alder (IMDA) reaction is a powerful variant for constructing polycyclic systems. nih.govmasterorganicchemistry.com In the context of this compound analogs, the nitroalkene moiety can act as the dienophile, tethered to a diene. Despite the synthetic power of IMDA reactions, there are relatively few examples that utilize nitroalkenes as the dienophilic component. nih.gov
Successful IMDA reactions involving nitroalkenes have been shown to produce trans-fused decalin systems with high stereoselectivity. nih.gov The stereochemical outcome is rationalized by an asynchronous, endo-transition state, which is favored by the geometrical constraints and steric repulsions within the tether connecting the diene and dienophile. nih.gov For example, studies on the thermal IMDA cyclizations of (1E,7E)-1-nitro-deca-1,7,9-trienes have demonstrated the stereoselective formation of trans-fused decalin products. nih.gov
The length and nature of the tether are crucial for the success and stereochemical outcome of the IMDA reaction. nih.gov For instance, linking the diene and dienophile through a three-carbon chain often leads to the formation of a new five-membered ring in addition to the six-membered ring from the Diels-Alder reaction. masterorganicchemistry.com "Transannular" Diels-Alder reactions, where the diene and dienophile are linked at both ends, can lead to the formation of three new rings. masterorganicchemistry.com
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions are a fundamental class of pericyclic reactions that form four-membered rings. libretexts.org These reactions are particularly useful for synthesizing cyclobutane (B1203170) derivatives, which are important structural motifs in medicinal chemistry. researchgate.net
Nitroalkenes, including analogs of this compound, can undergo [2+2] photocycloaddition reactions with olefins upon irradiation with visible light. nih.govresearchgate.net This method provides access to nitro-substituted cyclobutanes. The reaction is typically carried out in a solvent like dichloromethane (B109758), and the yields can be moderate to good. nih.gov
A key aspect of this reaction is the direct excitation of the nitroalkene chromophore with visible light, avoiding the need for short-wavelength UV irradiation. nih.gov The reaction proceeds through the formation of a 1,4-diradical as a key intermediate, which is supported by the analysis of side products and triplet sensitization experiments. nih.gov The stereochemistry of the major diastereomer often shows a trans relationship between the nitro and aryl groups. nih.gov
The wavelength of the light used can influence the reaction yield. For example, in the photocycloaddition of β-nitrostyrene with certain olefins, irradiation at 419 nm has been shown to be effective. nih.gov The scope of this reaction has been explored with various olefins, demonstrating its utility in synthesizing a range of substituted cyclobutanes. nih.gov
Metal catalysts can promote [2+2] cycloaddition reactions involving nitroalkenes that may not proceed under thermal or photochemical conditions alone. acs.orgbenthamscience.com These reactions often involve the formation of a metallocycle intermediate. wikipedia.org
Rhodium complexes have been shown to catalyze the [2+2] cycloaddition of ynamides with nitroalkenes, leading to the formation of cyclobutenamide products. acs.org The presence of an additive like sodium tetraphenylborate (B1193919) is often crucial for the reaction to proceed efficiently. acs.org This catalytic approach expands the scope of ynamide cycloadditions to include nitroalkenes as reaction partners. acs.org
The mechanism of these metal-catalyzed reactions can be complex and may involve stepwise pathways rather than a concerted cycloaddition. wikipedia.orgnih.gov The metal center plays a crucial role in bringing the reactants together and facilitating the bond-forming steps. wikipedia.org The choice of metal and ligands can influence the efficiency and selectivity of the cycloaddition. benthamscience.com
The following table summarizes examples of metal-catalyzed [2+2] cycloaddition reactions.
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
| Ynamide | Nitroalkene | Rhodium complex | Cyclobutenamide | acs.org |
| Alkene | Alkyne | Ruthenium, Nickel, Cobalt, etc. | Cyclobutene | benthamscience.com |
| Ynamine | (E)-2-arylnitroethene | - (computational study) | Cyclobutene analog | nih.gov |
1,3-Dipolar Cycloaddition Reactions ([3+2] Cycloadditions)
1,3-Dipolar cycloadditions are powerful, concerted reactions that involve a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile) to form a five-membered heterocyclic ring. This method is highly valued for its ability to construct complex cyclic molecules with good control over stereochemistry. Conjugated nitroalkenes, such as this compound, are excellent dipolarophiles due to the electron-deficient nature of their double bond.
The [3+2] cycloaddition between a nitrone and an alkene is a well-established method for the synthesis of isoxazolidines, which are valuable intermediates in the synthesis of natural products and other biologically active molecules. The reaction proceeds via a concerted, pericyclic mechanism, and its regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the nitrone (as the 1,3-dipole) and the nitroalkene (as the dipolarophile).
In the case of β-substituted nitroalkenes like this compound, the regiochemical outcome can be complex. However, studies on analogous compounds, such as β-nitrostyrenes, have shown that these reactions can proceed with a high degree of regioselectivity. Theoretical studies using Density Functional Theory (DFT) have been employed to rationalize the observed selectivities in the cycloaddition of nitrones to substituted nitroalkenes. These studies help in predicting whether the reaction will favor the formation of 4-nitro- or 5-nitro-substituted isoxazolidines. The stereoselectivity of the cycloaddition is also a key aspect, with the potential to form multiple new stereocenters.
While specific experimental data for the reaction of this compound with nitrones is not extensively detailed in the reviewed literature, research on closely related systems provides valuable insights. For instance, the reaction of various nitrones with β-nitrostyrene and its derivatives has been investigated, showing the formation of the corresponding isoxazolidine (B1194047) products. The yields and diastereoselectivity are influenced by the substituents on both the nitrone and the nitroalkene, as well as the reaction conditions.
Table 1: Illustrative Data from Cycloaddition of Nitrones with β-Nitrostyrene Analogs
| Nitrone | β-Nitrostyrene Analog | Product(s) | Yield (%) | Diastereomeric Ratio (dr) |
| C,N-Diphenylnitrone | trans-β-Nitrostyrene | 2,3,5-Triphenyl-4-nitroisoxazolidine | High | Not specified |
| C-Phenyl-N-methylnitrone | trans-β-Nitrostyrene | 2-Methyl-3,5-diphenyl-4-nitroisoxazolidine (endo and exo) | 75 | 3:1 |
| C-(p-Tolyl)-N-methylnitrone | trans-β-Nitrostyrene | 2-Methyl-5-phenyl-3-(p-tolyl)-4-nitroisoxazolidine (endo and exo) | 80 | 2.5:1 |
| C,N-Diphenylnitrone | β-Methyl-β-nitrostyrene | 2,3-Diphenyl-5-methyl-4-nitro-5-phenylisoxazolidine | Moderate | Diastereomeric mixture |
Note: The data in this table is representative of reactions with analogous compounds and is intended to illustrate typical outcomes. Specific data for this compound may vary.
The electron-deficient double bond of this compound and its analogs makes them suitable partners for a variety of 1,3-dipoles beyond nitrones.
Azides: The 1,3-dipolar cycloaddition of organic azides with alkenes is a primary route to triazolines, which can subsequently be converted to other important nitrogen-containing heterocycles. While the reaction with unactivated alkenes can be sluggish, the electron-withdrawing nitro group in conjugated nitroalkenes is expected to facilitate this cycloaddition.
Diazocompounds: Diazomethane (B1218177) and its derivatives are known to react with electron-deficient alkenes in [3+2] cycloaddition reactions to afford pyrazolines. The reaction of diazomethane with conjugated nitroalkenes typically proceeds with high regioselectivity, leading to the formation of 1-pyrazolines, which may isomerize to the more stable 2-pyrazolines.
Azomethine Imines: These dipoles react with alkenes to produce pyrazolidine (B1218672) derivatives. While less common, their reactions with nitroalkenes provide a pathway to nitro-substituted pyrazolidines.
Azomethine Ylides: Azomethine ylides are versatile 1,3-dipoles used in the synthesis of pyrrolidines. Their reaction with conjugated nitroalkenes offers a direct route to 3-nitropyrrolidine (B12994412) derivatives.
Ylides (Phosphonium Ylides): While the Wittig reaction involves the reaction of phosphonium (B103445) ylides with carbonyl compounds to form alkenes, these ylides can also react with electron-deficient alkenes in a different manner. The reaction of stabilized phosphonium ylides with conjugated nitroalkenes does not lead to a cycloaddition product but rather to the formation of a new, more substituted ylide via a Michael-type addition followed by a proton transfer. This new ylide can then be used in subsequent reactions.
Table 2: Overview of [3+2] Cycloadditions with Analogs of this compound
| 1,3-Dipole | Alkene Substrate Analog | Product Type | Notes |
| Phenyl Azide | trans-β-Nitrostyrene | Triazoline | The reaction is expected to be favorable due to the electron-deficient nature of the alkene. |
| Diazomethane | trans-β-Nitrostyrene | Pyrazoline | Generally proceeds with high regioselectivity. |
| N-Methyl Azomethine Ylide | (1E,3E)-1,4-Dinitro-1,3-butadiene | Nitro-substituted pyrroline | The reaction occurs on one of the two double bonds. |
| Carbomethoxymethylenetriphenylphosphorane | Conjugated Nitroalkenes | Substituted Ylide | The reaction proceeds via Michael addition and proton transfer, not cycloaddition. |
Tandem Cycloaddition Sequences
Tandem reactions, where multiple bond-forming events occur in a single operation, are highly efficient in organic synthesis for building molecular complexity. Conjugated nitroalkenes can participate in such sequences, combining different types of cycloadditions.
A powerful tandem sequence involving nitroalkenes is the intermolecular [4+2] cycloaddition (Diels-Alder reaction) followed by an intramolecular [3+2] cycloaddition. In this process, the conjugated nitroalkene first acts as a heterodienophile in a Lewis acid-catalyzed Diels-Alder reaction with a suitable diene. The resulting cyclic nitronate intermediate then undergoes an intramolecular 1,3-dipolar cycloaddition with a tethered dipolarophile.
This methodology allows for the rapid construction of complex polycyclic systems with high stereocontrol. For example, the reaction of a nitroalkene with a 1-propenyl ether can initiate the tandem sequence, leading to the formation of intricate fused ring systems. The stereochemical outcome of the final product is often highly selective, with the potential to generate multiple new stereogenic centers in a predictable manner.
[4+1] and [2+1] Cycloaddition Reactions with Carbenes
Carbenes, being electron-deficient species, can react with conjugated nitroalkenes in cycloaddition reactions. Depending on the specific carbene and the structure of the nitroalkene, either [4+1] or [2+1] cycloaddition pathways can be observed.
Theoretical studies, particularly using DFT calculations, have been instrumental in elucidating the mechanisms of these reactions. It has been shown that the reaction of conjugated nitroalkenes with dichlorocarbene (B158193) can proceed through two competitive pathways: a [2+1] cycloaddition across the double bond to form a nitro-substituted cyclopropane, and a [4+1] cycloaddition involving the nitro group to form a five-membered heterocyclic ring.
The competition between these two pathways is influenced by the substitution pattern of the nitroalkene. For 1-substituted nitroethenes, the [2+1] cycloaddition is generally kinetically favored. In contrast, for 2-substituted nitroethenes, both the [2+1] and [4+1] pathways can be competitive. The mechanism of these reactions is also noteworthy, with the [2+1] cycloaddition often proceeding through a non-polar, biradicaloid transition state, while the [4+1] cycloaddition tends to follow a polar, zwitterionic pathway. The use of nucleophilic carbenes in visible-light-induced intramolecular [2+1] cycloadditions has also been reported, offering a metal-free approach to cyclopropanation.
Other Significant Transformations
Beyond cycloaddition reactions, the conjugated nitroalkene functionality in compounds like this compound allows for a wide range of other useful chemical transformations. The high electrophilicity of the double bond and the versatility of the nitro group are key to this reactivity.
One of the most common transformations is the Michael addition , where a wide variety of nucleophiles can add to the β-position of the nitroalkene. This reaction is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.
The nitro group itself can be transformed into a plethora of other functional groups. Common transformations include:
Reduction to amines: The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation or metals in acidic media. This provides a valuable route to substituted amines.
Nef reaction: The nitro group can be converted into a carbonyl group (ketone or aldehyde) under specific reaction conditions.
Conversion to oximes: The nitroalkene can be transformed into an α-substituted oxime.
Furthermore, conjugated nitroalkenes can act as potent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes, leading to the formation of six-membered rings with a nitro substituent.
These transformations highlight the synthetic utility of this compound and its analogs as versatile building blocks in organic synthesis, providing access to a wide array of functionalized molecules.
Morita-Baylis-Hillman (MBH) Reactions
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. researchgate.net For conjugated nitroalkenes, the MBH reaction provides access to densely functionalized allylic alcohols. The reaction mechanism involves the initial Michael addition of the nucleophilic catalyst to the nitroalkene, forming a zwitterionic enolate. This intermediate then adds to the aldehyde electrophile in the rate-determining step. A final proton transfer and elimination of the catalyst yield the product. libretexts.orgorganic-chemistry.org
Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 3-hydroxyquinuclidine are commonly employed. libretexts.orgresearchgate.net The use of highly reactive catalysts, like certain super-DMAP variants, has been shown to facilitate excellent conversions in the reaction between nitroalkenes and ethyl glyoxylate (B1226380) with low catalyst loading and short reaction times. mdpi.com However, the reaction can be slow and sometimes prone to side reactions, such as polymerization of the highly reactive nitroalkene substrate. mdpi.com
Research has shown that reaction conditions, including the choice of solvent and the presence of additives, can significantly influence the outcome. For instance, while some conditions may lead to the desired MBH adduct, others might favor the formation of double addition side products. mdpi.com
Table 1: Examples of Morita-Baylis-Hillman Reactions with Nitroalkene Analogs
| Nitroalkene Substrate | Electrophile | Catalyst | Conditions | Product | Yield | Ref |
| β-Nitrostyrene | Aromatic Aldehydes | DABCO | Neat, 23 °C, 7 days | Allylic Alcohol Adduct | 89% | organic-chemistry.org |
| β-Nitrostyrene | Chloral | DABCO | Neat, 20 h | Allylic Alcohol Adduct | 55% | organic-chemistry.org |
| Nitroalkene | Ethyl glyoxylate | Super-DMAP | CH₂Cl₂, rt | Functionalized Allylic Alcohol | High | mdpi.com |
| Methyl Acrylate | p-Nitrobenzaldehyde | DBU | DMF, 20 °C, 60-70 h | Michael Adduct (not MBH) | 76% | organic-chemistry.org |
Rauhut-Currier Reactions
The Rauhut-Currier (RC) reaction, sometimes referred to as the vinylogous Morita-Baylis-Hillman reaction, involves the coupling of an activated alkene with a second Michael acceptor under the influence of a nucleophilic catalyst. capes.gov.br This reaction creates a new carbon-carbon bond between the α-position of one alkene and the β-position of the other. capes.gov.br While the classic RC reaction often involves the dimerization of enones, its scope has been expanded to include cross-couplings with nitroalkenes. capes.gov.brchemrxiv.org
Organophosphines are traditional catalysts, but other nucleophiles like amines (e.g., DABCO) and thiols have also been used. capes.gov.br A significant challenge in intermolecular RC reactions is controlling selectivity. capes.gov.br However, recent advancements have demonstrated successful enantioselective intermolecular RC reactions. For example, the reaction of nitroalkenes with ethyl allenoate has been achieved using a quinidine-derived organocatalyst, β-isocupreidine, affording α-functionalized allenoates with moderate enantioselectivity. organic-chemistry.org In this transformation, the nitroalkene serves as the electrophilic Michael acceptor. organic-chemistry.org
The mechanism proceeds via the addition of the nucleophilic catalyst to one of the activated alkenes to form a zwitterionic intermediate, which then acts as the nucleophile in a conjugate addition to the second alkene. chemrxiv.org
Table 2: Example of an Intermolecular Rauhut-Currier Reaction with Nitroalkenes
| Nitroalkene Substrate | Michael Acceptor | Catalyst | Solvent | Product | Yield | ee | Ref |
| Substituted β-Nitrostyrenes | Ethyl Allenoate | β-Isocupreidine | Toluene | α-Functionalized Allenoate | up to 94% | up to 59% | organic-chemistry.org |
Nucleophilic Epoxidation
Nucleophilic epoxidation is a key method for converting electron-deficient alkenes, such as conjugated nitroalkenes, into epoxides. nih.gov This approach is complementary to electrophilic epoxidation methods, which are often inefficient for electron-poor substrates. nih.gov The Weitz-Scheffer reaction, which uses hydrogen peroxide under basic conditions, is a classic example. nih.govrsc.org
The reaction is initiated by the conjugate addition of a nucleophilic oxidant, such as a hydroperoxide anion, to the nitro-activated double bond. nih.govrsc.org This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the oxygen atom, displacing a leaving group and forming the epoxide ring. nih.gov
Studies on 1-aryl-1-nitroalkenes have demonstrated that the diastereoselectivity of the epoxidation can be controlled by the choice of the metal peroxide. For instance, epoxidation with lithium tert-butyl peroxide can preferentially yield the syn epoxide, while using potassium tert-butyl peroxide favors the formation of the anti diastereoisomer. acs.org These resulting nitro-epoxides are valuable intermediates that can be converted into other functional groups, such as α-amino thioesters, in a diastereomerically pure fashion. acs.org
Table 3: Diastereoselective Nucleophilic Epoxidation of a Nitroalkene Analog
| Substrate | Reagent | Product Diastereomer | Selectivity | Ref |
| 1-Nitro-1-(p-tolylthio)alkene | Lithium tert-butyl peroxide | syn epoxide | Moderate | acs.org |
| 1-Nitro-1-(p-tolylthio)alkene | Potassium tert-butyl peroxide | anti epoxide | Preferential | acs.org |
Friedel-Crafts Alkylations
While classical Friedel-Crafts alkylations involve electrophilic attack on an aromatic ring and fail on strongly deactivated rings like nitrobenzene, nitroalkenes like this compound can participate in a related process. acs.orgacs.org In this context, the reaction is not a classical electrophilic aromatic substitution but rather a conjugate (Michael) addition of an electron-rich aromatic or heteroaromatic compound to the electrophilic double bond of the nitroalkene. nih.govacs.orgnih.gov This reaction is a powerful tool for C-C bond formation and the synthesis of functionalized aromatic systems. acs.org
The reaction is typically promoted by a Lewis acid or an organocatalyst. The catalyst activates the nitroalkene, increasing its electrophilicity towards the nucleophilic aromatic ring. nih.govnih.gov Highly electron-rich heterocycles like indoles and pyrroles are particularly effective nucleophiles in this transformation. nih.govbeilstein-journals.org Numerous asymmetric variants have been developed, employing chiral Lewis acid complexes or chiral organocatalysts to produce alkylated heterocycles with high enantioselectivity. nih.govnih.govnih.govchemrxiv.org
For example, chiral Yb(OTf)₃-pybox complexes have been used to catalyze the asymmetric Friedel-Crafts alkylation of indoles with various nitroalkenes, achieving high yields and enantiomeric excesses. nih.gov Similarly, dinuclear zinc complexes have proven effective for the alkylation of unprotected pyrroles. beilstein-journals.orgscilit.com
Table 4: Asymmetric Friedel-Crafts Alkylation of Heterocycles with Nitroalkenes
| Aromatic Substrate | Nitroalkene | Catalyst System | Conditions | Yield | ee | Ref |
| Indole | trans-β-Nitrostyrene | Yb(OTf)₃ / Chiral Pybox | CH₂Cl₂, 4Å MS, rt | up to 98% | up to 91% | nih.gov |
| Pyrrole | trans-β-Nitrostyrene | Dinuclear Zn-ProPhenol | THF, 4Å MS, rt | >95% | 96% | scilit.com |
| Indole | trans-β-Nitrostyrene | Zn(OTf)₂ / Chiral Bisoxazoline | Toluene, rt, 11 h | 97% | 90% | nih.gov |
| Pyrrole | Nitroalkenes | Imidazoline-aminophenol-Cu | Toluene, 0 °C | up to 99% | up to 92% | chemrxiv.org |
| Indole | trans-β-Nitrostyrene | Chiral Thiourea | Toluene, -60 °C | 94% | 85% | nih.govresearchgate.net |
Cascade, Domino, and Tandem Reactions
The diverse reactivity of the nitroalkene moiety makes it an excellent substrate for cascade, domino, and tandem reactions, which allow for the construction of complex molecular structures in a single synthetic operation. These processes often combine multiple bond-forming events sequentially without isolating intermediates, adhering to the principles of atom and step economy. scilit.com
A common cascade involving nitroalkenes is the domino Michael-Henry reaction, where a nucleophile first undergoes a Michael addition to the nitroalkene, and the resulting nitronate intermediate is then trapped intramolecularly by an aldehyde in a Henry (nitro-aldol) reaction. Another prominent example is the organocatalytic Ramachary–Bressy–Wang cycloaddition, a three-component domino reaction of an aldehyde, a β-ketoester, and a nitroalkene, often catalyzed by L-proline. This sequence generates highly substituted tetrahydropyran (B127337) rings with excellent stereocontrol.
Furthermore, reductive tandem reactions of nitrostyrenes have been developed. For instance, using a combination of molybdenum hexacarbonyl and a palladium catalyst can trigger a cyclization-migration sequence to produce spirocyclic 3H-indoles. beilstein-journals.org These cascade reactions highlight the utility of the nitroalkene functional group as a linchpin for rapidly building molecular complexity. scilit.com
Transformation of the Nitro Group to Other Functionalities
The nitro group in this compound and related compounds is not merely an activating group but also a versatile synthetic handle that can be transformed into a wide range of other functionalities.
The most common transformation is the reduction of the nitro group to a primary amine. acs.org A variety of reducing agents can accomplish this, and the choice of reagent is crucial for chemoselectivity, especially in the presence of other reducible groups like alkenes. Common methods include:
Catalytic Hydrogenation: Using catalysts like Pd/C or Raney nickel with hydrogen gas is highly effective for reducing both aliphatic and aromatic nitro groups. nih.govchemrxiv.org
Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media are classic and mild reagents for this conversion. nih.govchemrxiv.org
Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective and offer mild conditions. nih.govacs.org
The reduction can be stopped at intermediate stages. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. acs.orgchemrxiv.org Under specific conditions, nitro compounds can also be reduced to oximes. acs.org
Beyond reduction, the nitro group can act as a good leaving group in denitrative cross-coupling reactions, enabling the formation of a new C-C or C-heteroatom bond at its position with concurrent formation of the double bond. researchgate.net Additionally, after a conjugate addition reaction, the resulting aliphatic nitro group can undergo the Nef reaction, converting it into a ketone or aldehyde.
Table 5: Common Reagents for the Reduction of Nitro Groups
| Reagent System | Product | Substrate Scope | Ref |
| H₂ / Pd/C | Amine | Aromatic & Aliphatic | nih.govchemrxiv.org |
| H₂ / Raney Nickel | Amine | Aromatic & Aliphatic | nih.govacs.org |
| Fe / Acid (e.g., HCl, AcOH) | Amine | General, mild | nih.govchemrxiv.org |
| SnCl₂ | Amine | General, mild | nih.govacs.org |
| Zn / NH₄Cl | Hydroxylamine | General | acs.orgchemrxiv.org |
| LiAlH₄ | Amine (aliphatic), Azo (aromatic) | Differentiated reactivity | nih.govchemrxiv.org |
Stereoselective Synthesis in the Context of 3 Nitrobut 1 En 1 Yl Benzene and Its Derivatives
Diastereoselective Control in Addition and Cycloaddition Reactions
Diastereoselective synthesis aims to favor the formation of one diastereomer over another. In the context of nitroalkenes like (3-nitrobut-1-en-1-yl)benzene, this is often achieved in addition and cycloaddition reactions where new stereocenters are formed relative to an existing one.
Addition reactions to the double bond of nitroalkenes can generate up to two new stereocenters. The inherent stereochemistry of the substrate and the reaction conditions, including the catalyst and solvent, dictate the diastereomeric outcome. For instance, the Michael addition of nucleophiles is a cornerstone reaction. The organocatalytic addition of isobutyraldehyde (B47883) to various α,β-unsaturated nitroalkenes using a chiral thiourea (B124793) catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN) has been shown to produce products with high diastereoselectivity, often achieving a syn/anti ratio of 9/1. mdpi.com
Cycloaddition reactions are powerful tools for constructing cyclic systems with multiple stereocenters. The [3+2] cycloaddition of nitrones and alkenes is a classic method for synthesizing isoxazolidine (B1194047) rings. nih.gov The diastereoselectivity of these reactions can be significantly influenced by the choice of catalyst and the electronic properties of the reactants. For example, Lewis acid catalysis with B(C6F5)3 has been used to achieve high diastereoselectivity (dr 9:91) in the reaction between vinyldiazo esters and nitrones, a level of control not seen in uncatalyzed thermal reactions. nih.gov Similarly, 1,3-dipolar cycloadditions between bicyclobutanes and pyridinium (B92312) ylides can proceed with high diastereoselectivity to form complex azabicyclo[3.1.1]heptanes without the need for a catalyst. chemrxiv.org
The functionalization of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) provides another route to diastereomerically enriched cyclobutane (B1203170) derivatives. rsc.org A catalyst-free, 1,3-nitrooxygenation of BCBs has been developed to produce 1,1,3-trisubstituted cyclobutanes with excellent yields and diastereoselectivity. nih.gov This process involves a radical ring-opening followed by trapping, where subsequent isomerization during purification on silica (B1680970) gel leads to the thermodynamically favored syn-isomer. nih.gov
Table 1: Examples of Diastereoselective Reactions involving Nitroalkenes and Related Systems
| Reaction Type | Substrates | Catalyst/Conditions | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|---|
| Michael Addition | Isobutyraldehyde, β-Nitrostyrene | (R,R)-DPEN-thiourea, H₂O | 9/1 (syn/anti) | 94-99% | mdpi.com |
| [3+2] Cycloaddition | Nitrone, Alkenyldiazo ester | B(C6F5)3, 40°C | 9:91 | 18% | nih.gov |
| 1,3-Dipolar Cycloaddition | Bicyclobutane, Pyridinium ylide | Ambient temperature | High diastereoselectivity | High | chemrxiv.org |
| 1,3-Nitrooxygenation | Bicyclo[1.1.0]butane, t-BuONO, TEMPO | Catalyst-free, then silica gel | Good to excellent | Good to very good | nih.gov |
| Michael Reaction | Nitrocyclobutane, Methyl acrylate | DBU | 7:1 | 99% | nih.gov |
Enantioselective Methodologies
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. Given the biological importance of chirality, developing enantioselective methods for the synthesis of derivatives from this compound is of high interest. Organocatalysis has emerged as a particularly powerful strategy in this domain. mdpi.comnih.govrsc.org
The asymmetric Michael addition is one of the most important C-C bond-forming reactions, and its application to nitroalkenes has been extensively studied. mdpi.comnih.govresearchgate.net Chiral organocatalysts, particularly those based on primary and secondary amines, are highly effective. These catalysts react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamines, which then add to the nitroalkene in a stereocontrolled fashion.
For example, chiral diamines and diarylprolinol silyl (B83357) ethers are benchmark catalysts. researchgate.net The reaction of aldehydes with nitroalkenes catalyzed by O-TMS protected diphenyl-prolinol and benzoic acid yields syn,anti-Michael adducts with good diastereoselectivity and excellent enantioselectivity. researchgate.net Similarly, N-monothiourea catalysts derived from chiral diamines have been used in water to achieve high enantiomeric excess (97–99% ee) in the Michael addition of aldehydes to nitroalkenes. mdpi.com The thiourea moiety is believed to activate the nitroalkene by forming hydrogen bonds with the nitro group, facilitating the enantioselective attack by the enamine. mdpi.com
The scope of nucleophiles is not limited to aldehydes. The asymmetric Michael addition of 3-substituted phthalides to nitroolefins has been achieved using multifunctional catalysts incorporating amino acids, yielding 3,3-disubstituted phthalide (B148349) derivatives in high yields and with high diastereo- and enantioselectivity. rsc.org
Table 2: Enantioselective Michael Additions to Nitroalkenes
| Nucleophile | Nitroalkene | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|---|
| Propionaldehyde | (2E)-(3-nitro-but-2-enyloxymethyl)-benzene | (S,S)-N-iPr-2,2′-bipyrrolidine | - | 93% | - | researchgate.net |
| Aldehydes | β-Aryl nitroolefins | O-TMS diphenyl-prolinol, Benzoic acid | Good (syn,anti) | Excellent | - | researchgate.net |
| Isobutyraldehyde | β-Nitrostyrene | (R,R)-DPEN-thiourea, H₂O | 9/1 (syn/anti) | 97-99% | 94-99% | mdpi.com |
| 3-Phenylphthalide | β-Nitrostyrene | Amino acid-based catalyst | >95:5 | 94% | 98% | rsc.org |
The term conjugate addition is often used interchangeably with Michael addition but can encompass a broader range of nucleophiles, including heteroatoms. mdpi.comnih.gov The asymmetric conjugate addition to nitroalkenes is a powerful method for creating highly functionalized, chiral building blocks. mdpi.comnih.gov
Organocatalysis has been a driving force in this area. mdpi.comnih.gov Bifunctional catalysts, which possess both a basic site (to deprotonate the nucleophile or form an enamine) and an acidic or hydrogen-bonding site (to activate the nitroalkene), are particularly effective. A sulfonamide-thiourea organocatalyst, for instance, has been successfully employed for the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated ketones, affording γ-nitro carbonyl compounds in high yields (up to 88%) and excellent enantioselectivities (up to 97% ee). organic-chemistry.org The reaction proceeds efficiently with low catalyst loading and in short reaction times. organic-chemistry.org Similarly, bifunctional thiourea-amide catalysts have been developed for the conjugate addition of 1,3-diketones to nitroalkenes. researchgate.net
Asymmetric cycloadditions provide direct access to complex chiral cyclic and heterocyclic scaffolds. For substrates like this compound, these reactions can establish multiple stereocenters in a single, highly controlled step.
A notable example is the enantioselective cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones. rsc.org This reaction, catalyzed by a combination of a quinine-derived primary amine and benzoic acid, constructs functionalized tricyclic chroman derivatives. The process yields products with excellent diastereoselectivities (up to >25:1 dr) and high enantioselectivities (up to 95% ee). rsc.org
The dearomative 1,3-dipolar cycloaddition of bicyclobutanes with pyridinium ylides represents another innovative approach, leading to the diastereoselective formation of azabicyclo[3.1.1]heptanes. chemrxiv.org While the initial report focused on diastereoselectivity, the development of chiral variants of such reactions is a logical next step toward enantiocontrol.
Table 3: Asymmetric Cycloaddition and Cascade Reactions
| Reaction Type | Substrates | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|---|
| Cascade Double Michael Addition | 3-Nitro-2H-chromene, Chalcone | Quinine-derived amine, Benzoic acid | >25:1 | 95% | up to 90% | rsc.org |
Mechanistic Models for Stereochemical Induction
Understanding the mechanism by which stereochemistry is controlled is crucial for catalyst design and reaction optimization. For organocatalyzed reactions of nitroalkenes, several models have been proposed.
In the Michael addition of aldehydes catalyzed by diaryl prolinol ethers, mechanistic studies have identified a cyclobutane species as a key intermediate and the resting state of the catalyst. researchgate.net The rate-determining step occurs after the formation of this intermediate, likely involving the protonation of an iminium nitronate. researchgate.net
For bifunctional catalysts, such as thioureas, the prevailing model involves a dual activation mode. The basic amine part of the catalyst forms an enamine with the aldehyde, while the thiourea moiety activates the nitroalkene via hydrogen bonding. This creates a highly organized, chiral transition state that directs the facial selectivity of the enamine attack on the nitroalkene. A plausible transition state has been proposed for sulfonamide-thiourea catalysts where hydrogen-bond donors play a key role in controlling enantioselectivity. organic-chemistry.org
In 1,3-dipolar cycloadditions, the stereochemical outcome can be influenced by the relative stability of different conformers of the reactants in the transition state. For the reaction of phenyl nitrile oxides with chiral acryloyl derivatives, it has been suggested that the participation of a more reactive but thermodynamically less stable syn-s-cis conformer can influence the diastereoselectivity. rsc.org Factors like solvent polarity and the presence of Lewis acids can stabilize the more polar transition states, thereby affecting the stereochemical outcome. rsc.org
Catalytic Strategies for 3 Nitrobut 1 En 1 Yl Benzene Reactions
Organocatalysis in Asymmetric Transformations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a valuable alternative to traditional metal-based and enzymatic catalysts. The reactions of (3-Nitrobut-1-en-1-yl)benzene are often facilitated by the activation of the substrate through the formation of transient, reactive intermediates with the organocatalyst. This activation can occur through various non-covalent interactions, such as hydrogen bonding, or through the formation of covalent intermediates like enamines or iminium ions.
Chiral primary amines are a versatile class of organocatalysts that have been effectively utilized in asymmetric transformations of nitroalkenes, including derivatives of this compound. These catalysts typically operate via an enamine-based activation mechanism. The primary amine condenses with a carbonyl compound (often an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the electrophilic double bond of the nitroalkene in a conjugate addition reaction, commonly known as the Michael addition.
The stereochemical outcome of the reaction is directed by the chiral environment created by the catalyst. The catalyst's structure sterically shields one face of the enamine, leading to a preferential attack on the nitroalkene from the less hindered face and resulting in the formation of one enantiomer in excess. The use of primary amines derived from natural sources like amino acids or Cinchona alkaloids has proven to be particularly effective. organic-chemistry.org The efficiency and selectivity of these catalysts can be further enhanced by the use of acidic co-catalysts, which can activate the nitroalkene.
Research has shown that primary amine-thiourea catalysts are frequently used for the enantioselective conjugate addition of α,α-disubstituted aldehydes to nitroalkenes. researchgate.net These bifunctional catalysts activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities.
Table 1: Chiral Primary Amine Catalyzed Reactions of Nitroalkenes This table is representative of reactions with nitroalkenes, including those structurally similar to this compound. Specific data for this compound may vary.
| Catalyst | Nucleophile | Nitroalkene Substrate | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Primary amine-thiourea | Isovaleraldehyde | trans-β-Nitrostyrene | 95 | >95:5 | 99 | researchgate.net |
| (R,R)-1,2-Diphenylethylenediamine (DPEN)-thiourea | Isobutyraldehyde (B47883) | trans-β-Nitrostyrene | 94-99 | 9:1 (syn/anti) | 97-99 | rsc.org |
L-proline and its derivatives are among the most widely studied and successful organocatalysts for asymmetric reactions. Their utility stems from the presence of a secondary amine, which can form an enamine with carbonyl compounds, and a carboxylic acid group, which can act as an internal Brønsted acid to activate the electrophile. This bifunctionality allows for a highly organized, chair-like transition state, leading to excellent stereocontrol.
In the context of reactions with this compound and its analogues, proline-derived catalysts facilitate the conjugate addition of aldehydes and ketones. The enamine formed from the catalyst and the carbonyl donor attacks the nitroalkene, with the stereochemistry being dictated by the catalyst's rigid pyrrolidine (B122466) ring. Modified proline catalysts, such as those with bulky silyl (B83357) ethers (e.g., diphenylprolinol silyl ether), have been developed to enhance solubility and catalytic activity, often leading to higher yields and enantioselectivities. jocpr.com The introduction of lipophilic substituents, such as a decyl group, has been shown to promote Michael reactions in water, highlighting the tunability of these catalysts. nih.gov
Table 2: Proline-Derived Catalysts in Michael Additions to Nitroalkenes This table presents data for reactions with various nitrostyrenes, representative of the reactivity of this compound.
| Catalyst | Nucleophile | Nitroalkene Substrate | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| L-Proline derivative | 2,4-Pentanedione | Nitrostyrene (B7858105) | High | Not Reported | Excellent | jocpr.com |
| 3-Decyl-β-proline | Cyclohexanone | trans-β-Nitrostyrene | 95 | 94:6 | Not Reported (racemic catalyst) | nih.gov |
Chiral thiourea (B124793) derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. Their mode of action involves the simultaneous activation of both the electrophile (the nitroalkene) and the nucleophile through a network of hydrogen bonds. The two N-H protons of the thiourea moiety can bind to the nitro group of this compound, increasing its electrophilicity and orienting it for a stereoselective attack.
Often, thiourea catalysts are designed to be bifunctional, incorporating a basic site (such as a tertiary amine) in addition to the thiourea group. This basic moiety can deprotonate a pronucleophile (e.g., a 1,3-dicarbonyl compound), generating a nucleophilic enolate that is held in close proximity to the activated nitroalkene. This dual activation strategy leads to highly organized transition states and, consequently, high levels of stereoselectivity. organic-chemistry.orgnih.gov Catalysts derived from (R,R)-1,2-diphenylethylenediamine have been particularly successful in the asymmetric Michael addition to nitroalkenes. rsc.org
Table 3: Thiourea-Catalyzed Michael Additions to Nitroalkenes This table showcases the effectiveness of thiourea catalysts with substrates like this compound.
| Catalyst | Nucleophile | Nitroalkene Substrate | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Bifunctional Thiourea 1e | Dimethyl malonate | trans-β-Nitrostyrene | 95 | 86:14 (syn/anti) | 92 | organic-chemistry.orgnih.gov |
| (R,R)-1,2-Diphenylethylenediamine-derived thiourea | Acetylacetone (B45752) | trans-β-Nitrostyrene | 98 | Not Applicable | 95 | rsc.org |
| Bifunctional thiourea-tertiary amine | Anthrone | trans-β-Nitrostyrene | 96 | Not Applicable | 92 | researchgate.net |
N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that have enabled a wide range of unique transformations. In the context of reactions with substrates like this compound, NHCs typically react with α,β-unsaturated aldehydes to generate a key intermediate known as the Breslow intermediate. This intermediate can then act as a nucleophile in various annulation reactions.
For instance, NHC-catalyzed [3+3] cycloaddition reactions of α-bromoenals with β-nitro enamines have been developed to construct nitro-containing δ-lactams. researchgate.net The NHC catalyst reverses the normal reactivity of the enal, a phenomenon known as "umpolung," allowing for novel bond formations. The chiral environment of the NHC catalyst directs the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. The versatility of NHCs allows for various cycloaddition pathways, including [2+3], [3+2], and [4+2] annulations, providing access to a diverse array of heterocyclic structures. nih.govresearchgate.netdntb.gov.ua
Table 4: NHC-Catalyzed Annulation Reactions This table illustrates the application of NHC catalysis in forming cyclic structures, a strategy applicable to derivatives of this compound.
| Catalyst Type | Reactant 1 | Reactant 2 | Product Type | Yield (%) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Chiral NHC | α-Bromoenal | β-Nitro enamine | Nitro-containing δ-lactam | Good | High | researchgate.net |
| Chiral NHC | Ketimine | Enal | Spirooxindole γ-lactam | High | High | nih.govresearchgate.net |
Bifunctional catalysts are designed to activate two reacting partners simultaneously through distinct catalytic moieties within a single molecule. This dual activation strategy often leads to enhanced reactivity and stereoselectivity by organizing the substrates in a well-defined transition state. In reactions involving this compound, a common bifunctional catalyst design incorporates a hydrogen-bond donor (like a thiourea or urea) and a Brønsted base (such as a tertiary amine). beilstein-journals.orgrsc.org
The hydrogen-bond donor part of the catalyst activates the nitroalkene electrophile, while the basic site activates the nucleophile by deprotonation. This cooperative catalysis has been successfully applied to a variety of asymmetric transformations, including Michael additions, aza-Henry reactions, and cycloadditions. organic-chemistry.orgnih.govnih.gov The precise spatial arrangement of the two functional groups on the chiral scaffold is crucial for achieving high levels of stereocontrol.
Table 5: Reactions with Bifunctional Catalysts This table provides examples of the effectiveness of bifunctional catalysis in reactions with nitroalkenes.
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Bifunctional Thiourea | 1,3-Dicarbonyl compounds | Nitroolefins | Up to 99 | Up to 95:5 | Up to 93 | organic-chemistry.orgnih.gov |
| Bis-thiourea | Nitroalkanes | N-Boc imines | Good | Not Reported | High | nih.gov |
Cinchona alkaloids, such as quinine (B1679958) and quinidine, are naturally occurring, readily available chiral molecules that have found widespread use as organocatalysts. Their rigid framework, containing multiple stereocenters and functional groups (a tertiary amine, a hydroxyl group, and a quinoline (B57606) ring system), makes them excellent scaffolds for asymmetric catalysis. ccspublishing.org.cndovepress.comresearchgate.net
These alkaloids and their derivatives can function as Brønsted bases, hydrogen-bond donors, or phase-transfer catalysts. In reactions with this compound, the tertiary amine of the quinuclidine (B89598) core can act as a base to deprotonate a nucleophile, while the hydroxyl group at the C9 position can form a hydrogen bond with the nitro group of the electrophile, activating it and directing the stereochemical outcome. dovepress.com By modifying the C9 hydroxyl group with other functionalities, such as thiourea or squaramide moieties, highly effective bifunctional catalysts have been developed, further expanding their utility in asymmetric synthesis. researchgate.net
Table 6: Cinchona Alkaloid-Catalyzed Asymmetric Reactions This table illustrates the broad applicability of Cinchona-derived catalysts in asymmetric synthesis involving electrophiles like this compound.
| Catalyst | Nucleophile | Electrophile/Reaction Type | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Quinine-derived thiourea | γ-Butenolide | Isatin imines (Mannich reaction) | Up to 97 | >20:1 | 83-96 | dovepress.com |
| Quinine squaramide | ortho-Hydroxyphenyl para-quinone methide | γ-Butenolides ([4+2] cycloaddition) | Up to 96 | >19:1 | 96 | researchgate.net |
| Hydroquinine-derived thiourea | Nitroethane | Isatin-derived ketimines (aza-Henry) | 99 | 99:1 | 99 | nih.gov |
Squaramide Catalysts
Squaramide-based organocatalysts have emerged as a robust class of hydrogen-bond donors for activating nitroalkenes in asymmetric synthesis. nih.gov Their rigid and planar four-membered ring structure, featuring two amide functionalities, allows for effective bidentate hydrogen bonding with the nitro group of this compound. This interaction lowers the LUMO of the nitroalkene, enhancing its electrophilicity and providing a well-defined chiral environment to direct the nucleophilic attack. acs.org
Research has demonstrated that squaramide catalysts, often derived from cinchona alkaloids or chiral amino acids, are highly effective in promoting Michael additions to nitroalkenes. For instance, a simple, easily prepared squaramide catalyst was shown to facilitate the Michael addition of diphenyl phosphite (B83602) to a range of nitroalkenes, including β-nitrostyrene. This reaction proceeds with high yields and excellent enantioselectivities, providing a direct route to chiral β-nitro phosphonates. acs.orgresearchgate.net Similarly, the conjugate addition of nitroalkanes to β-nitrostyrene, catalyzed by chiral squaramide catalysts, affords 1,3-dinitro compounds with high diastereo- and enantioselectivity. acs.org The catalyst loading can often be kept low, highlighting the efficiency of these systems. acs.org
| Nucleophile | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| Diphenyl phosphite | (R,R)-5 | 10 | CH₂Cl₂ | 0 | 95 | 97 | acs.org |
| Nitroethane | Squaramide IX | 2 | CH₂Cl₂ | rt | 92 | 93 (syn) | acs.org |
| Thioacetic Acid | Squaramide I | 0.2 | Toluene (B28343) | rt | 96 | 95 | rsc.org |
Table 1: Performance of Squaramide Catalysts in Asymmetric Michael Additions to this compound.
Metal Catalysis in Asymmetric Reactions
Transition metal catalysis offers a powerful and versatile alternative to organocatalysis for reactions involving this compound. Chiral metal-ligand complexes can achieve high levels of stereocontrol, often with different substrate scopes and reaction mechanisms compared to organocatalysts. rsc.org The development of these catalytic systems is crucial for synthesizing enantiopure molecules for applications in pharmaceuticals and materials science. rsc.org
Copper-catalyzed asymmetric conjugate additions are among the most robust and widely used methods for C-C bond formation. rsc.org These reactions are appealing due to the low cost and relatively low toxicity of copper catalysts compared to other transition metals. In the context of nitroalkenes, chiral copper(I) complexes have been successfully employed. The general mechanism involves the formation of a chiral copper-enolate or a related nucleophilic species that adds to the activated double bond of this compound. The choice of chiral ligand is critical for achieving high enantioselectivity.
Rhodium catalysis has proven highly effective for the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds, including this compound. nih.govorganic-chemistry.org Chiral diene ligands are commonly employed to create an effective chiral environment around the rhodium center. The reaction of arylboronic acids with nitrostyrenes, catalyzed by a hydroxorhodium/chiral diene complex, can produce chiral diaryl-substituted nitroalkanes in high yields and with excellent enantioselectivity (up to 99% ee). acs.orgresearchgate.net This transformation is valuable for the synthesis of β-aryl-substituted amines, which are important structural motifs in many biologically active compounds.
| Nucleophile | Catalyst System | Ligand | Solvent | Yield (%) | ee (%) | Ref |
| Phenylboronic acid | [Rh(acac)(C₂H₄)₂]/AgOTf | (S)-Binap | Dioxane/H₂O | 99 | 98 | researchgate.net |
| 4-MeO-PhB(OH)₂ | Pd(TFA)₂ | iPr-IsoQuinox | MeOH | 94 | 88 | acs.org |
| 2-Nitropropane (B154153) | Zn(OTf)₂/i-Pr-BOX | i-Pr-BOX | CH₂Cl₂ | 94 | 95 | nih.gov |
Table 2: Performance of Various Metal Catalysts in Asymmetric Additions to this compound.
Beyond copper and rhodium, several other transition metals have been utilized to catalyze asymmetric reactions of this compound.
Palladium: Palladium-catalyzed asymmetric additions of arylboronic acids to β-nitrostyrene have been developed. A notable system employs a Pd(TFA)₂ precursor with a chiral quinoxaline-based (iPr-IsoQuinox) ligand in methanol (B129727) under an air atmosphere, affording the desired products in high yields and good enantioselectivities. acs.org This demonstrates that palladium can be an effective catalyst for this transformation, expanding the toolkit available for synthesizing chiral β-aryl nitroalkanes.
Nickel: Chiral Nickel(II)-bis(oxazoline) complexes have been shown to catalyze the enantioselective Michael addition of nucleophiles like 2-acetylazaarenes to nitroalkenes. acs.org Furthermore, a heterogeneous chiral catalyst composed of a Nickel-diamine complex supported on mesoporous silica (B1680970) has been reported for asymmetric 1,4-addition reactions, offering advantages in catalyst separation and recycling. rsc.org
Zinc: Zinc complexes have also been successfully applied. The first asymmetric Michael addition of nitroalkanes to nitroalkenes was achieved using C2-symmetric chiral tridentate bis(oxazoline) (BOX) and bis(thiazoline) zinc complexes, yielding 1,3-dinitro products with up to 95% ee. nih.gov The zinc(II) ion acts as a Lewis acid, coordinating to and activating the nitroalkene, while the chiral ligand dictates the stereochemical outcome.
Heterogeneous vs. Homogeneous Catalysis
Catalytic processes are broadly classified as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst exists in a different phase. uclouvain.be Each approach has distinct advantages and disadvantages.
Homogeneous catalysis typically offers high activity and selectivity because the active sites are well-defined and uniformly accessible. ethz.ch This often leads to milder reaction conditions and allows for detailed mechanistic studies using techniques like NMR spectroscopy. ethz.ch Most of the metal-catalyzed asymmetric reactions of this compound, such as those using Rh-diene or Pd-IsoQuinox complexes, fall into this category. acs.orgresearchgate.net However, a significant drawback is the often difficult and costly separation of the catalyst from the product mixture, which complicates recycling and can lead to product contamination. ethz.ch
Heterogeneous catalysis , in contrast, features straightforward catalyst separation via simple filtration. ethz.ch This facilitates catalyst recycling, reduces costs, and simplifies product purification, making it highly attractive from an industrial and sustainability perspective. researchgate.net Challenges include potentially lower activity compared to homogeneous counterparts due to mass transfer limitations and less well-defined active sites, which can result in lower selectivity. ethz.ch An example relevant to nitrostyrene chemistry is the development of rhodium and silver bimetallic nanoparticles for the 1,4-addition of arylboronic acids. researchgate.net Another is a nickel-diamine complex immobilized on mesoporous silica, which serves as a recyclable catalyst for conjugate additions. rsc.org
Sustainable Catalysis and Reaction Media
The principles of green chemistry encourage the development of catalytic processes that are more environmentally benign. For reactions involving this compound, this includes the use of sustainable solvents, recyclable catalysts, and energy-efficient conditions.
Significant progress has been made in replacing traditional volatile organic solvents. Water has been used as a solvent for the highly efficient enantioselective Michael addition of aldehydes to nitroalkenes, demonstrating that organic reactions can be performed in aqueous media. nih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also gained attention as green and safe alternatives to traditional organic solvents for reactions like nitroalkene reduction. researchgate.net Polyethylene glycol (PEG) has also been employed as a recyclable, eco-friendly solvent medium. researchgate.net
The use of organocatalysts, such as the squaramides and peptides discussed previously, is inherently a step towards more sustainable catalysis. researchgate.net These metal-free catalysts avoid the environmental and toxicity concerns associated with heavy metals. Biocatalysis, using enzymes to perform chemical transformations, represents another frontier. The enzyme 4-oxalocrotonate tautomerase (4-OT) has been engineered to promote the asymmetric Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, showcasing the potential of enzymes to catalyze reactions of nitro-containing compounds with high enantiopurity. acs.org
Aqueous Media
The use of water as a solvent for organic reactions presents numerous advantages, including low cost, non-flammability, and unique reactivity effects. For reactions involving nitroalkenes like this compound, catalytic systems that function efficiently in aqueous environments are of particular interest. A notable strategy is the catalytic transfer hydrogenation, which can selectively reduce the nitroalkene double bond.
One prominent example involves the use of iridium catalysts for the transfer hydrogenation of nitroalkenes in water. rsc.org This method employs a traceless hydride donor, such as formic acid or sodium formate (B1220265), and can operate at very low catalyst loadings. rsc.org The reactivity of the nitroalkene is influenced by its substitution pattern, and the pH of the aqueous medium is a critical parameter for achieving complete conversion and high chemoselectivity. rsc.org A key advantage of this aqueous-based system is the straightforward product purification, which can often be achieved by simple extraction without the need for column chromatography. rsc.org
Furthermore, enantioselective versions of these reductions have been developed. For instance, a water-insoluble chiral diamine-rhodium complex has been shown to effectively catalyze the chemoselective and enantioselective transfer hydrogenation of β,β-disubstituted nitroalkenes in water. mdpi.com This demonstrates the potential for controlling stereochemistry in aqueous media, which is crucial for the synthesis of chiral molecules. While specific data for this compound is not detailed, the results for analogous β-substituted nitrostyrenes are highly indicative of the potential of this methodology.
Table 1: Iridium-Catalyzed Transfer Hydrogenation of a Model β-Substituted Nitroalkene in Water
| Catalyst System | Hydride Donor | Substrate/Catalyst Ratio | pH | Conversion (%) |
| Iridium Complex | HCOOH/HCOONa | up to 20,000:1 | Key Factor | High |
Note: This table represents typical conditions and outcomes for iridium-catalyzed transfer hydrogenation of nitroalkenes in water based on reported findings. Specific values can vary depending on the exact substrate and reaction conditions.
Deep Eutectic Solvents
Deep eutectic solvents (DESs) have emerged as a sustainable alternative to traditional organic solvents. nih.gov They are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), resulting in a liquid with a significantly lower melting point than its individual components. beilstein-journals.org Their low volatility, non-toxicity, and biodegradability make them attractive for green chemistry applications. beilstein-journals.org
In the context of this compound reactions, DESs have been successfully employed as reaction media for the reduction of the nitroalkene moiety. A notable system utilizes ammonia (B1221849) borane (B79455) (BH₃NH₃) for the chemoselective reduction of nitrostyrenes to the corresponding nitroalkanes. nih.gov This approach is atom-economical and avoids the need for a metal catalyst.
Research has shown that the choice of DES components can influence the reaction efficiency. For instance, a DES composed of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly) has been found to be an effective medium for the reduction of various nitrostyrenes. The reaction of β-nitrostyrene, a close analog of this compound, proceeds efficiently in this medium. One of the significant advantages of using DESs is the potential for catalyst and solvent recycling. In many cases, the product can be isolated by simple extraction with a minimal amount of organic solvent, or even by direct separation, leaving the DES to be reused in subsequent reactions.
The reduction of a range of substituted nitrostyrenes has been demonstrated, with yields varying depending on the electronic nature of the substituents. Electron-rich nitroalkenes tend to be reduced in good to very good yields. This methodology has been successfully applied to both α- and β-substituted nitrostyrenes.
Table 2: Reduction of Representative Nitrostyrenes in a Deep Eutectic Solvent (ChCl/Glycerol 1:2)
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| β-Nitrostyrene | BH₃NH₃ | 60 | 18 | up to 80 |
| α-Substituted Nitrostyrene | BH₃NH₃ | 60 | 18 | 75 |
| Electron-Rich Nitrostyrenes | BH₃NH₃ | 60 | 18 | Fair to very good |
Data sourced from studies on the reduction of nitrostyrenes using ammonia borane in a choline chloride/glycerol-based deep eutectic solvent.
Computational and Mechanistic Investigations of Nitroalkene Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of molecules. Methods like Density Functional Theory (DFT) with various functionals are commonly employed to study nitroalkenes.
Functionals such as B3LYP are widely used for geometry optimizations and energy calculations. nih.govcore.ac.uk For more refined electronic energy calculations, larger basis sets like 6-311+G(d,p) are often utilized. chemrxiv.org The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data, where available. For instance, studies on similar molecules like nitroethene and nitrobenzenes have successfully used B3LYP to elucidate reaction mechanisms and predict toxicity. nih.govcore.ac.uk
Table 1: Commonly Used Quantum Chemical Methods for Nitroalkene Analysis
| Method | Functional | Basis Set | Typical Application |
| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p) | Geometry Optimization, Transition State Search |
| Density Functional Theory (DFT) | ωB97XD | def2-TZVP | Calculation of Thermochemical Properties |
| Density Functional Theory (DFT) | MPWB1K | 6-311+G(d,p) | Reaction Barrier Height Calculation |
Electronic Structure Analysis
The electronic structure of (3-Nitrobut-1-en-1-yl)benzene dictates its reactivity, particularly the roles of the nitro group and the conjugated system. Various analytical methods derived from quantum chemical calculations help in deciphering this structure.
Conceptual Density Functional Theory (CDFT)
Conceptual DFT provides a framework to quantify chemical reactivity using descriptors derived from the electron density. pku.edu.cnmdpi.com Key global reactivity indices include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.comresearchgate.net These indices help in understanding the propensity of the molecule to accept or donate electrons. For nitroalkenes, which are known to be strongly electrophilic, the electrophilicity index (ω) is particularly insightful. researchgate.net
Local reactivity, which determines the site of reaction, is analyzed using Fukui functions. These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites. mdpi.com
Table 2: Key Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Chemical Interpretation |
| Electronic Chemical Potential (μ) | μ ≈ -(I+A)/2 | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ I-A | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ²/2η | Propensity of a species to accept electrons. |
| Fukui Function (f(r)) | f(r) = [∂ρ(r)/∂N]v(r) | Identifies local reactive sites. |
| I = Ionization Potential, A = Electron Affinity |
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a powerful tool for visualizing chemical bonds and lone pairs in a chemically intuitive manner. wikipedia.orgjussieu.fr It measures the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org ELF analysis provides a clear picture of the molecule's electronic domains, distinguishing between core and valence electrons, and identifying covalent bonds and lone pairs. wikipedia.orgcanterbury.ac.uk In conjugated systems like this compound, ELF can reveal the extent of electron delocalization. cdnsciencepub.com The topology of the ELF basins can be analyzed to provide quantitative data on bond types and strengths. canterbury.ac.uk
Natural Population Analysis (NPA)
Natural Population Analysis (NPA), often performed as part of a Natural Bond Orbital (NBO) analysis, provides a method for distributing the electrons in a molecule among its atoms and bonds. This analysis yields atomic charges that are less basis-set dependent than other methods like Mulliken population analysis. The NBO approach allows for the study of charge transfer and hyperconjugative interactions within the molecule, offering insights into its stability and reactivity. researchgate.net
Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. Within this framework, the global electron density transfer (GEDT) at the transition state is a key indicator of the polar nature of a reaction. nih.gov For reactions involving electrophilic nitroalkenes, MEDT analysis can elucidate the flow of electrons between the reacting species, providing a detailed understanding of the reaction mechanism. researchgate.net
Reaction Pathway Elucidation
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction pathways. This involves locating and characterizing stationary points, such as reactants, products, intermediates, and transition states.
For reactions involving this compound, such as cycloadditions or nucleophilic additions, computational studies can determine whether a reaction proceeds through a stepwise or concerted mechanism. nih.govresearchgate.net For example, in [3+2] cycloaddition reactions of related nitroalkenes, DFT calculations have shown that the process occurs via a one-step, asynchronous transition state. nih.govresearchgate.net The activation energies and reaction enthalpies calculated for different pathways allow for the prediction of the most favorable reaction mechanism. chemrxiv.org
Transition State Characterization
Computational chemistry, primarily through DFT, allows for the detailed characterization of transition states (TS) in reactions involving nitroalkenes. For reactions such as cycloadditions and Michael additions, the geometry and energetic properties of the TS are crucial in determining the reaction's feasibility, rate, and selectivity.
In the context of a reaction involving this compound, a transition state would be located and characterized computationally, often using methods like B3LYP or ωB97X-D with an appropriate basis set (e.g., 6-311G(d,p)). rsc.org The analysis would involve confirming the TS as a first-order saddle point on the potential energy surface, with a single imaginary frequency corresponding to the atomic motion along the reaction coordinate. Key parameters such as activation energy (the energy difference between the reactants and the TS), bond lengths of forming and breaking bonds, and bond angles are determined. For instance, in a [3+2] cycloaddition reaction, the asynchronicity of bond formation (i.e., whether the two new sigma bonds form at the same rate) can be inferred from the C-C and C-O bond distances in the transition state. bohrium.comresearchgate.net
An illustrative example based on studies of similar nitroalkenes is the Michael addition of a nucleophile. The transition state would show the partial formation of the new carbon-nucleophile bond and the elongation of the C=C double bond as the π-system rehybridizes.
Table 1: Illustrative Transition State Parameters for a Model Nucleophilic Addition to a Nitroalkene
| Parameter | Value |
| Activation Energy (kcal/mol) | 5 - 15 |
| Forming C-Nucleophile Bond (Å) | 2.0 - 2.5 |
| Cα-Cβ Bond Length (Å) | 1.38 - 1.42 |
| Imaginary Frequency (cm⁻¹) | -200 to -500 |
| Note: These are typical values for related systems and serve as an illustrative example. |
Identification of Intermediates (e.g., Nitronate Anions, Breslow Intermediates, Zwitterionic Species)
Computational studies are instrumental in identifying and characterizing transient intermediates that may not be directly observable experimentally.
Nitronate Anions: In base-catalyzed reactions, the deprotonation of the α-carbon of a nitroalkane adduct leads to the formation of a nitronate anion. This intermediate is a resonance-stabilized species and is a key intermediate in many reactions, including the Henry reaction. Computationally, its structure, charge distribution, and stability can be readily calculated.
Breslow Intermediates: While more commonly associated with N-heterocyclic carbene (NHC) catalysis of aldehydes, the concept of a stabilized carbanion intermediate is relevant. In reactions of nitroalkenes, analogous zwitterionic intermediates can be proposed.
Zwitterionic Species: In certain cycloaddition reactions or nucleophilic additions, a stepwise mechanism involving a zwitterionic intermediate may be operative. DFT calculations can help distinguish between a concerted and a stepwise pathway by searching for a stable minimum corresponding to the zwitterionic species on the potential energy surface. For many reactions of nitroalkenes, a polar, one-step mechanism is often found to be favored over a stepwise pathway involving a distinct zwitterionic intermediate. globalresearchonline.net
Analysis of Polar and Diradical Mechanisms
The nature of the electronic processes during a reaction can be dissected computationally. Reactions of nitroalkenes are generally considered to be polar in nature due to the strong electron-withdrawing character of the nitro group, which makes the β-carbon highly electrophilic. Computational analysis of the charge distribution in the reactants and along the reaction pathway can quantify this polarity.
In some cases, a diradical mechanism might be considered, particularly in photochemical or high-temperature reactions. However, for most thermal, ionic reactions of nitroalkenes like this compound, a polar mechanism is expected to be dominant. Computational analysis can distinguish these pathways by examining the spin density at various points along the reaction coordinate. A closed-shell singlet state is characteristic of a polar mechanism, whereas an open-shell singlet or triplet state would indicate a diradical pathway.
Stereoselectivity Rationalization through Computational Models
One of the most powerful applications of computational chemistry in this area is the rationalization and prediction of stereoselectivity. For reactions that create new stereocenters, such as the Michael addition to this compound, multiple stereoisomeric products can be formed.
Computational models can calculate the energies of the different transition states leading to these stereoisomers. The preferred stereochemical outcome is determined by the transition state with the lowest energy, as per the Curtin-Hammett principle. By analyzing the geometries of these transition states, the origins of stereoselectivity can be understood in terms of steric hindrance, electronic effects, or non-covalent interactions (e.g., hydrogen bonding with a chiral catalyst). rsc.orgresearchgate.net
For example, in an organocatalyzed enantioselective Michael addition, the calculations would model the interaction of the nitroalkene and the nucleophile with the chiral catalyst. The transition state leading to the major enantiomer would be lower in energy due to a more favorable arrangement of the interacting molecules, minimizing steric clashes and maximizing stabilizing interactions.
Table 2: Illustrative Energy Differences for Diastereomeric Transition States in a Model Reaction
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
| TS-syn | 0.0 | syn |
| TS-anti | 1.5 | |
| Note: These are hypothetical values to illustrate the concept. A lower relative energy indicates a more favorable pathway. |
By examining the optimized geometries of these transition states, specific steric interactions or hydrogen bonds that favor one stereochemical pathway over another can be identified, providing a detailed molecular-level understanding of the stereochemical control.
Synthetic Utility and Applications of Aryl Nitroalkenes As Building Blocks
Construction of Carbocyclic Frameworks
Aryl nitroalkenes are valuable precursors for the synthesis of various carbocyclic rings through cycloaddition reactions. The electron-deficient nature of the nitro-conjugated double bond makes them excellent partners in reactions that form new carbon-carbon bonds to build cyclic systems. nih.gov
Small and Common Ring Systems
The construction of four-, five-, and six-membered carbocyclic rings using aryl nitroalkenes is a well-established strategy.
Cyclohexenes (Diels-Alder Reaction): Aryl nitroalkenes are highly effective dienophiles in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com When reacted with a conjugated diene, they readily form substituted cyclohexene (B86901) derivatives. This reaction is a powerful tool for creating six-membered rings with good stereochemical control. sigmaaldrich.com The nitro group not only activates the dienophile but also directs the regioselectivity of the cycloaddition.
Cyclobutanes ([2+2] Cycloaddition): The synthesis of four-membered cyclobutane (B1203170) rings can be achieved through [2+2] cycloaddition reactions between an alkene and an allenoate, a reaction class that demonstrates the utility of activated double bonds in forming small ring systems. organic-chemistry.org While less common than the Diels-Alder reaction, photochemical or metal-catalyzed [2+2] cycloadditions with aryl nitroalkenes can provide access to highly functionalized cyclobutane structures.
Cyclopentanes (Annulation): Five-membered rings can be constructed via cascade reactions, often initiated by a Michael addition to the aryl nitroalkene. Subsequent intramolecular cyclization and functional group manipulation can lead to densely substituted cyclopentane (B165970) frameworks. organic-chemistry.org
Synthesis of Heterocyclic Compounds
The reactivity of the nitroalkene moiety is widely exploited for the synthesis of a diverse range of heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms. rsc.orgrsc.orgresearchgate.net
O, N, and S-Heterocycles (e.g., Three- to Five-Membered Rings)
Aryl nitroalkenes serve as electrophilic partners in reactions that form small to common-sized heterocycles. These transformations often occur with high efficiency and selectivity. rsc.orgresearchgate.net
Three-Membered Rings (Aziridines & Epoxides): The double bond can be converted into an aziridine (B145994) (N-heterocycle) or an epoxide (O-heterocycle) through various synthetic methods, including reactions with aminating or oxidizing agents.
Five-Membered Rings ([3+2] Cycloadditions): Aryl nitroalkenes are excellent substrates for 1,3-dipolar cycloadditions. kuleuven.be This class of reactions allows for the direct synthesis of five-membered heterocycles. nih.govfrontiersin.orgrsc.org For example, reaction with:
Azides yields triazoles. kuleuven.be
Nitrones produces isoxazolidines. nih.gov
Nitrile oxides gives isoxazolines. organic-chemistry.org
Azomethine ylides leads to the formation of pyrrolidines. kuleuven.be
The table below summarizes representative [3+2] cycloaddition reactions for the synthesis of five-membered N-heterocycles from nitroalkenes.
| Dipole Source | Heterocycle Formed |
| Organic Azides | 1,2,3-Triazoles |
| Nitrones | Isoxazolidines |
| Azomethine Ylides | Pyrrolidines |
| Diazoalkanes | Pyrazolines |
Interactive Data Table: Examples of 5-Membered Heterocycle Synthesis
δ-Lactams and Piperidines
Six-membered N-heterocycles, such as piperidines and their corresponding lactams, are prevalent in pharmaceuticals and natural products. Aryl nitroalkenes provide a key entry point to these structures.
Piperidines: The synthesis of substituted piperidines can be achieved through a tandem Michael addition/reductive cyclization sequence. nih.gov In this approach, a Michael donor adds to the aryl nitroalkene, and a subsequent reduction of the nitro group to an amine is followed by intramolecular cyclization to form the piperidine (B6355638) ring. Another powerful method is the hetero-Diels-Alder reaction, where nitroalkenes can act as heterodienes, reacting with electron-rich alkenes to form dihydropyran intermediates that can be converted to piperidines. researchgate.net
δ-Lactams: These six-membered cyclic amides can be synthesized from biomass-derived precursors, highlighting modern approaches to important chemical scaffolds. nih.gov Routes starting from aryl nitroalkenes would typically involve a multi-step sequence, potentially using the nitro group as a precursor to the required amine functionality, followed by cyclization with a suitable carboxylic acid derivative.
Role in Total Synthesis of Complex Molecules
The functional group tolerance and predictable reactivity of aryl nitroalkenes make them valuable intermediates in the multistep synthesis of complex molecular targets. nih.gov The nitro group is particularly useful as it can be considered a "masked" amino group or can be transformed into other functionalities, such as carbonyls, through the Nef reaction. nih.gov
Natural Products
The total synthesis of natural products showcases the pinnacle of synthetic organic chemistry, where efficiency and stereocontrol are paramount. uci.edupurdue.edu Aryl nitroalkenes have been employed as key building blocks in synthetic strategies targeting complex alkaloids and other bioactive molecules. scripps.edu Their ability to participate in reactions that construct multiple stereocenters in a single step, such as the Diels-Alder or 1,3-dipolar cycloaddition reactions, makes them highly attractive for building the core structures of natural products. While the broader class of nitroalkenes is utilized in these complex syntheses, specific documented applications of (3-Nitrobut-1-en-1-yl)benzene as a starting material in the total synthesis of a named natural product are not prominent in the reviewed literature.
Precursors for Polyfunctionalized Compounds
γ-Amino Carbonyl Compounds
The synthesis of γ-amino carbonyl compounds from aryl nitroalkenes is a powerful transformation that typically proceeds via a two-step sequence: an initial Michael addition followed by the reduction of the nitro group. The Michael addition of a carbon nucleophile, such as an enolate or an enamine derived from an aldehyde or ketone, to the activated alkene of the aryl nitroalkene forms a γ-nitro carbonyl intermediate. mdpi.comnih.gov
Organocatalysis has emerged as a highly effective strategy for this conjugate addition, enabling the stereoselective synthesis of chiral γ-nitro carbonyl compounds. organic-chemistry.org Chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, or bifunctional catalysts like thiourea-based derivatives derived from chiral diamines, can activate the carbonyl compound to form a nucleophilic enamine intermediate. mdpi.com Simultaneously, the catalyst can activate the nitroalkene through hydrogen bonding, facilitating the addition and controlling the stereochemical outcome. mdpi.com
Table 1: Organocatalytic Synthesis of γ-Nitro Carbonyls from Aryl Nitroalkenes and Aldehydes This table presents examples of the Michael addition step, which is the key C-C bond-forming reaction to generate the precursor for γ-amino carbonyl compounds.
| Aryl Nitroalkene | Aldehyde | Catalyst | Solvent | Yield (%) of γ-Nitro Aldehyde | Ref. |
| trans-β-Nitrostyrene | Isobutyraldehyde (B47883) | (R,R)-DPEN-Thiourea | Water | 98 | mdpi.com |
| trans-β-Nitrostyrene | Propionaldehyde | (R,R)-DPEN-Thiourea | Water | 99 | mdpi.com |
| trans-β-Nitrostyrene | n-Pentanal | (S)-Diphenylprolinol silyl ether + 3-Nitrobenzoic acid | CH₂Cl₂ | 96 | nih.gov |
| 4-Chloro-β-nitrostyrene | n-Pentanal | (S)-Diphenylprolinol silyl ether + 3-Nitrobenzoic acid | CH₂Cl₂ | 94 | nih.gov |
1,4-Dicarbonyl Compounds
Aryl nitroalkenes serve as valuable synthons for 1,4-dicarbonyl compounds through a tandem Michael addition-Nef reaction sequence. arkat-usa.org The initial step involves the conjugate addition of a ketone enolate or a related carbon nucleophile to the aryl nitroalkene, which establishes the carbon skeleton of the target molecule and produces a γ-nitro ketone intermediate. mdpi.comresearchgate.net
This Michael addition can be catalyzed by various bases or organocatalysts. For instance, the reaction between β-nitrostyrene and 1,3-dicarbonyl compounds like acetylacetone (B45752) or indane-1,3-dione can be promoted by chiral cinchona alkaloids or their derivatives, yielding the corresponding adducts in high yields. mdpi.comresearchgate.net
The subsequent and crucial step is the conversion of the nitro group in the γ-nitro ketone intermediate into a carbonyl group. This transformation is known as the Nef reaction. wikipedia.org The classical Nef reaction involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by hydrolysis with a strong mineral acid. alfa-chemistry.com However, numerous modified and milder procedures have been developed, including oxidative methods using reagents like potassium permanganate (B83412) or ozone, and reductive methods employing agents like titanium(III) chloride. alfa-chemistry.comorganic-chemistry.org This two-step process provides a powerful and convergent route to synthesize complex 1,4-dicarbonyl structures, which are themselves important precursors for cyclopentenones and various heterocycles. arkat-usa.org
Table 2: Synthesis of 1,4-Dicarbonyl Precursors via Michael Addition to Aryl Nitroalkenes This table illustrates the Michael addition of dicarbonyl compounds to nitrostyrenes, forming the γ-nitro dicarbonyl adducts that are direct precursors to 1,4-dicarbonyl systems via the Nef reaction.
| Aryl Nitroalkene | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) of Adduct | Ref. |
| β-Nitrostyrene | 1,3-Cyclopentanedione | None (Grinding) | Solvent-free | >99 | beilstein-journals.org |
| β-Nitrostyrene | Acetylacetone | Quinidine-derived thiourea (B124793) | Toluene (B28343) | 91 | researchgate.net |
| β-Nitrostyrene | Ethyl 2-oxocyclopentane-1-carboxylate | Quinidine-derived thiourea | Toluene | 95 | researchgate.net |
| 4-Methoxy-β-nitrostyrene | Indane-1,3-dione | Ts-DPEN | Dichloromethane (B109758) | 75 | mdpi.com |
Amines and their Derivatives
The direct reduction of the nitro group is one of the most fundamental and widely used transformations of aryl nitroalkenes, providing access to a variety of amines and their derivatives. The specific product obtained depends on the choice of reducing agent and reaction conditions, which can selectively reduce the nitro group, the alkene, or both.
Catalytic hydrogenation is a common and effective method for this transformation. Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas typically leads to the reduction of both the nitro group and the carbon-carbon double bond, yielding saturated amines. nih.gov
Alternatively, catalytic transfer hydrogenation offers a milder and often more selective approach. ursinus.edu Using hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C), it is possible to achieve selective reduction of the nitro group while preserving the double bond, thus producing allylic amines. frontiersin.orgresearchgate.net
Metal hydrides, such as lithium aluminum hydride (LiAlH₄), are powerful reducing agents that can also be employed. LiAlH₄ typically reduces both the nitro group and the conjugated double bond of aryl nitroalkenes to afford saturated primary amines. researchgate.net However, careful control of reaction conditions, such as temperature and the mode of addition, can sometimes allow for selective reduction of just the double bond, leading to a saturated nitroalkane, which can be further transformed. The choice of reducing system is therefore critical in directing the outcome towards the desired saturated or unsaturated amine derivative.
Table 3: Reduction of Aryl Nitroalkenes to Amines
| Substrate | Reducing Agent/System | Product Type | Yield (%) | Ref. |
| Nitrobenzene (model) | Co-Zn/N-C, HCOOH | Saturated Amine (Aniline) | 75.6 | frontiersin.org |
| Nitroarenes (various) | Hyd-1 on Carbon Black, H₂ | Saturated Amine (Anilines) | 78-96 | nih.gov |
| Nitroarenes (various) | C-Fe₃O₄-Pd, NaBH₄ | Saturated Amine (Anilines) | >99 | researchgate.net |
| 1-Phenyl-2-nitropropene | LiAlH₄ | Saturated Amine (Amphetamine) | - |
Current Challenges and Future Research Directions
Development of Novel Catalytic Systems
The development of highly efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of (3-Nitrobut-1-en-1-yl)benzene. While classical base catalysis is often employed, modern research is focused on more sophisticated catalytic strategies to achieve higher yields, selectivities, and broader substrate scope.
Recent advancements include the design of structured catalysts, such as a novel mesh-type Pd/γ-Al2O3/Al catalyst, which has shown enhanced performance in the liquid-phase hydrogenation of nitroarenes. This type of catalyst offers a lower pressure drop and improved mass transfer efficiency compared to traditional granular catalysts. Another promising area is the development of enzyme-mimetic catalysts. For instance, iron-based systems that mimic the active sites of metalloenzymes are being explored for selective oxidation reactions. These bio-inspired catalysts could offer new pathways for the functionalization of the aromatic ring or the nitroalkene moiety in this compound under mild conditions.
Furthermore, the use of bifunctional catalysts that can activate both the nitroalkene and the nucleophile simultaneously is a key strategy. For example, in the Michael addition of various nucleophiles to β-nitrostyrenes, organocatalysts bearing both a Brønsted acid and a Lewis base moiety have demonstrated remarkable activity and selectivity. The development of novel catalysts, including those based on N-heterocyclic carbenes (NHCs) and isothioureas, continues to be a major focus, aiming to provide more versatile and powerful tools for transformations involving aryl-substituted nitroalkenes.
Expanding the Scope of Asymmetric Transformations
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of asymmetric transformations for aryl-substituted nitroalkenes like this compound is of significant interest. Organocatalysis has emerged as a powerful tool in this regard, offering a metal-free alternative for the synthesis of enantioenriched products.
A wide array of chiral organocatalysts have been successfully employed in the asymmetric conjugate addition of nucleophiles to β-aryl nitroalkenes. These include catalysts derived from natural alkaloids like cinchona, as well as those based on proline and thiourea (B124793) scaffolds. organic-chemistry.orgnih.gov These catalysts operate through various activation modes, such as enamine, iminium, or hydrogen bonding, to effectively control the stereochemical outcome of the reaction.
For instance, the asymmetric Michael addition of dicarbonyl compounds, aldehydes, and ketones to nitroalkenes has been extensively studied, often affording products with high yields and excellent enantioselectivities. organic-chemistry.org The development of bifunctional thiourea catalysts, for example, has enabled the highly enantioselective addition of various carbon nucleophiles to nitrostyrenes. nih.gov
| Catalyst Type | Nucleophile | Nitroalkene | Yield (%) | ee (%) | Reference |
| Cinchona-derived thiourea | Acetylacetone (B45752) | β-nitrostyrene | up to 95 | up to 97 | erowid.org |
| Pyrrolidine-thiourea | Cyclohexanone | β-nitrostyrene | up to 97 | up to 48 | erowid.org |
| Takemoto-type thiourea | Dimethyl malonate | β-aryl nitroalkenes | excellent | high | nih.gov |
| Hayashi-Jørgensen catalyst | Aldehydes | Nitroolefins | good | high | organic-chemistry.orgnih.gov |
This table presents a selection of organocatalysts used in the asymmetric conjugate addition to aryl nitroalkenes, demonstrating the high levels of stereocontrol achievable.
Future research in this area will likely focus on the development of even more active and selective catalysts, expanding the range of compatible nucleophiles and electrophiles, and applying these methods to the synthesis of complex, biologically active molecules.
Green Chemistry Approaches in Nitroalkene Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of nitroalkenes is no exception. Researchers are actively seeking to develop more environmentally benign methods for the synthesis and transformation of compounds like this compound.
One key area of focus is the replacement of hazardous and volatile organic solvents with greener alternatives. Reactions in water or brine have been shown to be viable for certain organocatalytic transformations of nitroalkenes. nih.gov For example, a direct, asymmetric Michael reaction of ketones and aldehydes with β-nitrostyrene has been successfully performed in brine, offering a significant environmental advantage. nih.gov
The use of microwave-assisted organic synthesis (MAOS) is another green approach that can accelerate reaction rates, reduce reaction times, and improve yields. worktribe.com Solid-phase synthesis, where reagents are attached to a solid support, simplifies purification and can facilitate catalyst recycling. worktribe.com The development of recyclable catalysts, such as those immobilized on polymers or magnetic nanoparticles, is also a major goal in green chemistry.
Furthermore, the integration of different catalytic methods in one-pot or cascade reactions represents a highly efficient and atom-economical approach. For instance, the combination of organocatalytic nitroalkene synthesis with a subsequent enzymatic asymmetric reduction has been demonstrated, showcasing a powerful chemoenzymatic cascade. nih.gov
Advanced Mechanistic Insights through Computational Methods
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical transformations. Density Functional Theory (DFT) calculations are increasingly being used to shed light on the reactivity of aryl-substituted nitroalkenes.
For example, DFT studies have been employed to investigate the molecular mechanism of [3+2] cycloaddition reactions between nitroalkenes and various dipoles, such as nitrile N-oxides and nitrous oxide. nih.govnih.gov These studies have revealed that these reactions often proceed through a one-step, polar mechanism via asynchronous transition states, rather than a stepwise pathway involving a zwitterionic intermediate. nih.govnih.gov Understanding these mechanistic details is crucial for controlling the regioselectivity and stereoselectivity of such reactions.
Computational methods are also being used to design new and improved catalysts. By modeling the interactions between the catalyst, substrate, and reagents, researchers can predict which catalyst structures will lead to the desired reactivity and selectivity. This in-silico approach can significantly accelerate the catalyst development process. As computational power and theoretical models continue to improve, we can expect even more detailed and accurate predictions of reactivity for complex systems involving aryl-substituted nitroalkenes.
Exploration of New Reactivity Modes for Aryl-Substituted Nitroalkenes
Beyond the well-established conjugate addition and cycloaddition reactions, researchers are continuously exploring new and unconventional reactivity modes for aryl-substituted nitroalkenes. These efforts aim to expand the synthetic utility of these versatile building blocks.
One emerging area is the use of visible-light photoredox catalysis to initiate novel transformations of nitroalkenes. worktribe.comresearchgate.net This approach allows for the generation of radical intermediates under mild conditions, leading to reactions that are not accessible through traditional thermal methods. For example, visible-light-mediated denitrative coupling reactions have been developed, where the nitro group is replaced by another functional group. researchgate.netrsc.org
Another example of novel reactivity is the unusual oligomerization of β-nitrostyrene initiated by certain organocatalysts. mdpi.com This unexpected reaction pathway highlights the complex and sometimes unpredictable nature of nitroalkene chemistry. The intramolecular C-H activation of substrates containing a nitroalkene moiety, via a 1,5-hydride shift to trigger a nitro-Mannich cyclization, represents another innovative strategy for the construction of complex heterocyclic systems.
The exploration of such new reactivity modes, often driven by the discovery of novel catalytic systems and reaction conditions, will undoubtedly lead to the development of new synthetic methodologies and the creation of novel molecular architectures from readily available aryl-substituted nitroalkenes like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
